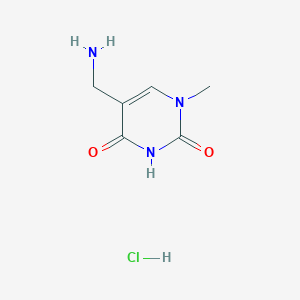

5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride

描述

Pyrimidine Chemistry: Historical Development

The foundation of pyrimidine chemistry traces its origins to the late 18th century when fundamental discoveries in organic chemistry began to unveil the significance of nitrogen-containing heterocyclic compounds. In 1776, Carl Wilhelm Scheele achieved the first isolation of uric acid in pure form from urinary calculi, marking the earliest encounter with compounds containing pyrimidine structural motifs. This groundbreaking work established the foundation for understanding purine derivatives, which contain pyrimidine rings as integral structural components. The systematic investigation of these compounds would eventually lead to the recognition of pyrimidines as distinct chemical entities with unique properties and reactivity patterns.

The development of pyrimidine chemistry accelerated significantly during the 19th century through the work of pioneering chemists who recognized the importance of these heterocyclic structures. In 1818, Brugnatelli achieved the isolation of alloxan, the first authentic pyrimidine derivative, through the oxidation of uric acid with nitric acid. This milestone represented a crucial advancement in understanding the decomposition products of uric acid and provided the first glimpse into the structural diversity possible within the pyrimidine family. The isolation of alloxan demonstrated that pyrimidine-containing compounds could be obtained through chemical transformation of naturally occurring materials, establishing a precedent for synthetic approaches to pyrimidine chemistry.

The systematic study of pyrimidines began in earnest during the 1880s with the pioneering work of Adolf Pinner, who introduced the term "pyrimidine" in 1885 by combining the words "pyridine" and "amidine" to reflect the structural similarity to these known compounds. Pinner's nomenclature choice proved prescient, as it accurately captured the essential characteristics of these diazine compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. His synthetic work involved the condensation of ethyl acetoacetate with amidines, establishing one of the fundamental approaches to pyrimidine synthesis that continues to influence modern synthetic strategies.

The first laboratory synthesis of a pyrimidine derivative was achieved in 1879 when Édouard Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This synthetic achievement represented a landmark moment in heterocyclic chemistry, demonstrating that pyrimidine derivatives could be constructed through rational synthetic design rather than relying solely on isolation from natural sources. Grimaux's method established the principle of constructing the pyrimidine ring through cyclization reactions involving nitrogen-containing precursors, a strategy that would become central to subsequent developments in pyrimidine synthesis.

Discovery and Classification of 5-(Aminomethyl)-1-Methylpyrimidine-2,4(1H,3H)-Dione Hydrochloride

The specific compound this compound represents a sophisticated example of modern pyrimidine chemistry, incorporating multiple functional groups that enhance its potential for biological activity and chemical reactivity. This compound features a pyrimidine ring substituted with an aminomethyl group at position 5 and a methyl group at position 1, along with carbonyl groups at positions 2 and 4, creating a complex molecular architecture with diverse chemical properties. The hydrochloride salt formation enhances the compound's solubility characteristics and stability, making it more amenable to pharmaceutical applications and research investigations.

The molecular formula C₆H₁₀ClN₃O₂ reflects the incorporation of chloride as a counterion to the protonated amino group, resulting in a molecular weight of 191.62 grams per mole. The compound's systematic name, this compound, accurately describes its structural features according to International Union of Pure and Applied Chemistry nomenclature conventions. The presence of the 1H,3H designation indicates the tautomeric form of the compound, where hydrogen atoms are located on the nitrogen atoms at positions 1 and 3, distinguishing it from alternative tautomeric arrangements that might exist under different conditions.

Classification of this compound within the broader context of heterocyclic chemistry places it in the category of substituted pyrimidines, specifically as a pyrimidine-2,4-dione derivative. The dione functionality imparts significant chemical reactivity to the molecule, as these carbonyl groups can participate in various chemical transformations including nucleophilic addition reactions, condensation reactions, and metal coordination processes. The aminomethyl substituent introduces additional complexity by providing a site for further chemical modification and potential hydrogen bonding interactions that could influence biological activity.

The compound's registration with a Chemical Abstracts Service number of 2034157-29-2 establishes its unique identity within chemical databases and facilitates precise communication among researchers studying related compounds. This identification system ensures that research findings can be accurately attributed to the specific molecular structure and prevents confusion with similar but distinct compounds that might share some structural features. The availability of standardized analytical data, including nuclear magnetic resonance spectroscopic parameters and mass spectrometric fragmentation patterns, supports the unambiguous characterization of this compound in research applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of functionalized pyrimidine derivatives with enhanced biological potential. Heterocyclic compounds containing nitrogen atoms have emerged as privileged structures in medicinal chemistry due to their ability to interact with biological targets through multiple mechanisms. The pyrimidine ring system provides a rigid scaffold that can position functional groups in specific three-dimensional arrangements, facilitating selective interactions with enzymes, receptors, and other biological macromolecules.

Contemporary research in heterocyclic chemistry has increasingly focused on compounds that incorporate multiple functional groups capable of engaging in diverse molecular interactions. The aminomethyl substituent in this compound provides opportunities for hydrogen bonding, electrostatic interactions, and potential covalent modification of biological targets. These properties make the compound particularly valuable for structure-activity relationship studies where researchers seek to understand how specific molecular features contribute to biological activity. The systematic variation of substituents around the pyrimidine core allows for the optimization of pharmacological properties while maintaining the fundamental structural framework.

The research significance of this compound is further enhanced by its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems. The presence of reactive functional groups, including the amino group and the carbonyl functions, provides multiple sites for chemical elaboration through established organic transformations. This versatility enables medicinal chemists to use the compound as a building block for constructing libraries of related structures with systematically varied properties. Such approaches are essential for identifying lead compounds with optimal combinations of potency, selectivity, and pharmaceutical properties.

The study of this compound contributes to fundamental understanding of structure-property relationships in pyrimidine chemistry, providing insights that can guide the design of novel therapeutic agents. Research investigations have demonstrated that pyrimidine derivatives can exhibit diverse biological activities including enzyme inhibition, receptor modulation, and antimicrobial effects. The specific substitution pattern present in this compound positions it as a valuable probe for investigating these biological interactions and understanding the molecular basis of pyrimidine bioactivity.

Related Pyrimidine Derivatives in Scientific Literature

The scientific literature reveals an extensive array of pyrimidine derivatives that share structural similarities with this compound, demonstrating the widespread interest in this class of heterocyclic compounds across multiple research disciplines. Among the most closely related compounds are other methylated pyrimidine-2,4-diones, including 5-methyl-1H-pyrimidine-2,4-dione, which serves as a simplified analog lacking the aminomethyl substituent. This compound, also known as thymine, represents one of the fundamental nucleobases found in deoxyribonucleic acid and illustrates the biological significance of the pyrimidine-2,4-dione structural motif.

Research into pyrimidine carboxamide derivatives has yielded compounds with significant pharmaceutical potential, as demonstrated by the discovery of vanin-1 inhibitors based on pyrimidine carboxamide scaffolds. These investigations revealed that pyrimidine derivatives can serve as competitive inhibitors of specific enzymes through interactions that involve both the pyrimidine ring and additional functional groups. The successful optimization of these compounds for enhanced potency and improved pharmacokinetic properties illustrates the potential for systematic modification of pyrimidine structures to achieve desired biological activities.

The development of condensed pyrimidine systems has emerged as another significant area of research, with compounds such as pyrido[2,3-d]pyrimidines demonstrating enhanced biological activities compared to simple pyrimidine derivatives. These fused ring systems incorporate additional aromatic rings that can provide increased binding affinity for biological targets while maintaining the essential pyrimidine pharmacophore. The synthesis of these complex structures often involves cyclization reactions of 4-aminopyrimidines with various carbonyl-containing compounds, highlighting the versatility of pyrimidine chemistry for constructing diverse molecular architectures.

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives represent another class of related compounds that have attracted significant research attention due to their potential as cyclin-dependent kinase inhibitors. These compounds demonstrate superior cytotoxic activities against various cancer cell lines, with some derivatives showing inhibitory concentrations in the nanomolar range. The incorporation of additional nitrogen-containing rings into the pyrimidine framework provides opportunities for enhanced selectivity and potency through precise positioning of hydrogen bond donors and acceptors.

| Compound Class | Representative Example | Molecular Formula | Key Biological Activity |

|---|---|---|---|

| Simple Pyrimidine-2,4-diones | 5-methyl-1H-pyrimidine-2,4-dione | C₅H₆N₂O₂ | Nucleobase component |

| Aminomethyl Derivatives | 5-(aminomethyl)-6-methylpyrimidine-2,4-dione | C₆H₉N₃O₂ | Synthetic intermediate |

| Pyrimidine Carboxamides | Vanin-1 inhibitor derivatives | Variable | Enzyme inhibition |

| Fused Pyrimidines | Pyrido[2,3-d]pyrimidines | Variable | Enhanced bioactivity |

| Pyrazolo-pyrimidines | Pyrazolo[3,4-d]pyrimidine derivatives | Variable | Kinase inhibition |

The diversity of pyrimidine derivatives documented in the scientific literature underscores the continued importance of this heterocyclic system in contemporary chemical research. Each structural variation provides opportunities to explore different aspects of molecular recognition and biological activity, contributing to the overall understanding of how chemical structure influences biological function. The compound this compound fits within this broader context as a representative example of functionalized pyrimidines that combine multiple chemical features to achieve enhanced research utility and potential therapeutic applications.

属性

IUPAC Name |

5-(aminomethyl)-1-methylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-7)5(10)8-6(9)11;/h3H,2,7H2,1H3,(H,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVOASAOXEWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyluracil and formaldehyde.

Reaction with Formaldehyde: 1-methyluracil is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form 5-(hydroxymethyl)-1-methyluracil.

Amination: The hydroxymethyl group is then converted to an aminomethyl group through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

化学反应分析

Reaction Pathways

The compound can undergo various chemical transformations:

-

Condensation Reactions : The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines or related structures.

-

Alkylation Reactions : The nitrogen atoms in the pyrimidine ring can serve as nucleophiles in alkylation reactions, leading to the synthesis of more complex derivatives.

Characterization of Reaction Products

Characterization of synthesized products typically involves techniques such as:

-

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of specific functional groups.

-

Mass Spectrometry (MS) : Employed to ascertain molecular weights and identify fragmentation patterns.

-

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on their characteristic absorption bands.

Research Findings on Biological Activity

Recent studies have explored the biological activity of derivatives derived from 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride:

-

Antiproliferative Activity : Compounds synthesized from this scaffold have shown promising antiproliferative activity against various cancer cell lines such as HeLa and MCF-7. Structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influence biological efficacy .

Data Table: Biological Activity Results

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 25 | Moderate activity |

| Compound B | MCF-7 | 15 | High activity |

| Compound C | A2780 | 30 | Low activity |

科学研究应用

Organic Synthesis

A-MMDP-HCl serves as a precursor in the synthesis of various imidazole derivatives. These derivatives are essential in pharmaceuticals and agrochemicals due to their diverse biological activities. The synthesis typically involves regioselective reactions to construct the imidazole ring while ensuring the correct placement of substituents. The aminomethyl group acts as a reactive site for further modifications, which can lead to enhanced biological activities or novel properties .

Biopolymers Development

The compound has been utilized in green chemistry for the development of biopolymers. A two-step process involving oxidation and reductive amination transforms A-MMDP-HCl into 5-(aminomethyl)2-furancarboxylic acid (AMFC), which serves as a monomer for biodegradable plastics. This application contributes to sustainable material science by providing alternatives to petroleum-based products .

Diagnostic Imaging

In biochemistry, A-MMDP-HCl is explored for creating fluorescent probes used in biological imaging. By chemically modifying the compound to conjugate it with fluorescent groups, researchers can visualize cellular processes through emitted fluorescence at specific wavelengths. This application is crucial for advancing diagnostic techniques and understanding complex biological systems .

Biological Activities

Research indicates that A-MMDP-HCl exhibits various biological activities, including potential enzyme inhibition and antimicrobial effects. Interaction studies have shown that similar compounds may bind with enzymes like PARP (poly ADP-ribose polymerase), suggesting possible applications in cancer therapy . However, specific mechanisms of action for A-MMDP-HCl remain under investigation.

Future Prospects

The ongoing research into A-MMDP-HCl's applications suggests promising avenues for drug development and material science innovations. Its ability to act as both a nucleophile and a potential enzyme inhibitor makes it particularly interesting for therapeutic applications.

作用机制

The mechanism of action of 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or modulation of biological pathways, making the compound useful in drug development.

相似化合物的比较

Substituent Variations at Position 1

The N1 methyl group in the target compound is a critical structural feature. Modifications at this position significantly alter physicochemical and pharmacological properties:

Key Observations :

- Tipiracil () lacks an N1 substituent but features a chloro and iminopyrrolidinyl group, enabling distinct enzyme inhibition mechanisms .

Substituent Variations at Position 5

The C5 aminomethyl group distinguishes the target compound from analogues with bulkier or functionally distinct substituents:

Key Observations :

- The aminomethyl group provides a primary amine for chemical derivatization (e.g., conjugation with carboxylic acids or carbonyl groups) .

- Aryl or alkyl chains () increase steric bulk, favoring hydrophobic interactions but reducing solubility .

- N1-Methyl-Pseudouridine () demonstrates how polar C5 substituents (e.g., sugar moieties) drastically enhance water solubility and nucleoside mimicry .

Pharmacological and Physicochemical Properties

| Property | Target Compound | 5-(Aminomethyl)-1-(trifluoroethyl) Analogue | Tipiracil Hydrochloride |

|---|---|---|---|

| Aqueous Solubility | High (HCl salt) | Moderate (trifluoroethyl reduces polarity) | High (polar iminopyrrolidinyl group) |

| LogP (Predicted) | ~0.5–1.2 | ~1.8–2.5 | ~0.3–0.7 |

| Biological Target | Under investigation | Not reported | Thymidine phosphorylase |

| Synthetic Accessibility | Moderate (standard pyrimidine synthesis) | Complex (fluorinated reagents required) | Multi-step (Suzuki coupling, etc.) |

Notes:

- The hydrochloride salt in the target compound improves bioavailability compared to neutral analogues .

生物活性

5-(Aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride (commonly referred to as A-MMDP-HCl) is a compound with significant potential in medicinal chemistry. Its unique pyrimidine structure and functional groups suggest diverse biological activities, which are being explored in various research contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10ClN3O2

- Molecular Weight : 191.62 g/mol

- IUPAC Name : this compound

- CAS Number : 2034157-29-2

The compound features an amino group and a methyl group attached to the pyrimidine ring, which contributes to its biological reactivity and potential as an enzyme inhibitor.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that A-MMDP-HCl may possess antimicrobial properties. It has been utilized in research focusing on enzyme inhibition and antimicrobial effects.

- Enzyme Inhibition : The compound's structural features allow it to act as a nucleophile and potentially inhibit certain enzymes, making it a candidate for drug development aimed at various diseases including cancer.

Table 1: Summary of Biological Activities

Case Study: Fluorescent Probes

A-MMDP-HCl has been modified chemically to create fluorescent probes that aid in visualizing cellular processes. This application highlights its versatility beyond traditional medicinal uses. The conjugation with fluorescent groups allows the compound to emit light at specific wavelengths when excited, facilitating advanced imaging techniques.

Future Directions

Research on this compound is still emerging. Future studies should focus on:

- In-depth Mechanistic Studies : Detailed investigations into the mechanisms by which A-MMDP-HCl interacts with target enzymes.

- Expanded Biological Testing : Broader screening against various cancer cell lines and microbial pathogens to establish a comprehensive profile of its biological activity.

- Synthesis of Derivatives : Exploring structural modifications to enhance the compound's efficacy and selectivity as an enzyme inhibitor or antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via one-pot multicomponent reactions common to dihydropyrimidine derivatives. Key steps include cyclocondensation of β-keto esters, aldehydes, and urea derivatives under acidic conditions. For example, concentrated HCl in DMF is used as a catalyst, with reflux conditions (80–100°C) to drive the reaction . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and acid concentration to enhance yield and purity. Post-synthesis purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

| Key Reaction Parameters |

|---|

| Catalyst: HCl in DMF |

| Temperature: 80–100°C |

| Solvent: Ethanol/water (4:1) |

| Purification: Column chromatography |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- 1H/13C NMR : To confirm the pyrimidine ring structure and substituents (e.g., aminomethyl and methyl groups). Peaks at δ 2.8–3.2 ppm indicate the aminomethyl moiety .

- FTIR : Bands near 1700 cm⁻¹ confirm carbonyl groups in the pyrimidine-dione core .

- HRMS : Validates molecular weight (e.g., m/z 177.59 for [M+H]+) .

- XRD : Advanced studies may use crystallography to resolve stereochemistry, though monoclinic space groups (e.g., P21/c) are typical for hydrochloride salts .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under basic conditions. Storage at 4°C in desiccators (with silica gel) is recommended. For aqueous work, use pH 4–6 buffers to prevent degradation. Stability tests via HPLC (C18 column, 0.1% TFA/ACN gradient) monitor decomposition peaks over time .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict regioselectivity in derivative synthesis. For example, substituent effects on the pyrimidine ring’s electrophilicity can guide functionalization at the 5-position. ICReDD’s reaction path search tools integrate experimental data to optimize conditions (e.g., solvent, catalyst) for targeted analogs .

| Computational Workflow |

|---|

| Step 1: DFT-based transition state analysis |

| Step 2: Molecular docking (e.g., with antimicrobial targets) |

| Step 3: Iterative experimental validation |

Q. How should researchers address contradictions in biological activity data across structurally similar dihydropyrimidine derivatives?

- Methodological Answer : Systematic SAR studies are essential:

- Variation of Substituents : Compare analogs with halogen, alkyl, or aryl groups at the 5-position.

- Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and controls .

- Data Normalization : Express activity as IC₅₀ values relative to a reference compound (e.g., ciprofloxacin). Discrepancies may arise from solubility differences or off-target effects, necessitating follow-up via SPR or ITC to quantify binding affinities .

Q. What strategies improve yield in scaled-up synthesis while maintaining purity?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors for precise temperature control, reducing side reactions.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation.

- Work-up Optimization : Replace column chromatography with pH-controlled precipitation (e.g., adjust to pH 2–3 for hydrochloride salt isolation) .

Methodological Challenges and Solutions

Q. How can researchers resolve ambiguities in crystallographic data for hydrochloride salts of heterocycles?

- Answer : Use synchrotron XRD for high-resolution data. For disordered counterions (Cl⁻), apply restraints during refinement (e.g., SHELXL). Pair with solid-state NMR (¹³C CP/MAS) to validate hydrogen bonding networks .

Q. What protocols ensure reproducibility in biological evaluation studies?

- Answer :

- Purity Threshold : ≥95% purity (HPLC) to exclude confounding impurities.

- Solvent Selection : Use DMSO with ≤0.1% water to prevent compound aggregation.

- Dose-Response Curves : Triplicate runs with nonlinear regression analysis (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。